Phosphodiesterase V Inhibitor II
Overview
Description
Phosphodiesterase V Inhibitor II is a compound that belongs to the class of phosphodiesterase inhibitors. These inhibitors play a crucial role in regulating intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by preventing their degradation. This compound specifically targets phosphodiesterase type 5 (PDE5), which is predominantly found in the smooth muscle cells of the corpus cavernosum, pulmonary arteries, and other tissues. This compound has gained significant attention due to its therapeutic applications in treating conditions like erectile dysfunction and pulmonary arterial hypertension .
Scientific Research Applications
Phosphodiesterase V Inhibitor II has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the regulation of cyclic nucleotide levels and their impact on various biochemical pathways.
Biology: Employed in research on cellular signaling and the role of cyclic nucleotides in cellular functions.
Medicine: Extensively studied for its therapeutic potential in treating erectile dysfunction, pulmonary arterial hypertension, and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting PDE5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphodiesterase V Inhibitor II typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as nitration, reduction, and cyclization. For instance, one common approach involves the nitration of a benzene derivative, followed by reduction to form an amine. This amine is then subjected to cyclization reactions under specific conditions to yield the desired inhibitor .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phosphodiesterase V Inhibitor II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule .
Mechanism of Action
Phosphodiesterase V Inhibitor II exerts its effects by inhibiting the activity of PDE5, an enzyme responsible for the degradation of cGMP. By preventing the breakdown of cGMP, the compound increases its intracellular levels, leading to smooth muscle relaxation and vasodilation. This mechanism is particularly beneficial in conditions like erectile dysfunction, where increased blood flow to the corpus cavernosum is required, and pulmonary arterial hypertension, where reduced pulmonary vascular resistance is desired .
Comparison with Similar Compounds
Similar Compounds
Phosphodiesterase V Inhibitor II is often compared with other PDE5 inhibitors, such as sildenafil, vardenafil, and tadalafil. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, such as onset of action, duration of effect, and selectivity for PDE5 .
Uniqueness
What sets this compound apart from other similar compounds is its unique binding characteristics and selectivity profile. It may exhibit different affinities for PDE5 and other related enzymes, leading to variations in efficacy and side effect profiles. Additionally, its chemical structure may allow for modifications that enhance its therapeutic potential and reduce adverse effects .
Properties
IUPAC Name |
13-butyl-10-(4-methoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-3-4-13-26-23(28)20-14-18-17-7-5-6-8-19(17)25-21(18)22(27(20)24(26)29)15-9-11-16(30-2)12-10-15/h5-12,20,22,25H,3-4,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBJKKIHTRCECR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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